4-((Chloromethyl)sulfonyl)-2-ethylmorpholine

Description

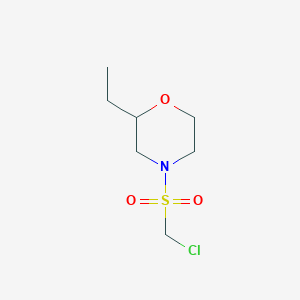

4-((Chloromethyl)sulfonyl)-2-ethylmorpholine is a heterocyclic compound featuring a morpholine ring substituted with a chloromethyl sulfonyl group at the 4-position and an ethyl group at the 2-position. Its structure combines the rigidity of the morpholine ring with the versatility of sulfonyl and chloromethyl groups, enabling diverse chemical transformations, such as nucleophilic substitutions or cross-coupling reactions.

Properties

Molecular Formula |

C7H14ClNO3S |

|---|---|

Molecular Weight |

227.71 g/mol |

IUPAC Name |

4-(chloromethylsulfonyl)-2-ethylmorpholine |

InChI |

InChI=1S/C7H14ClNO3S/c1-2-7-5-9(3-4-12-7)13(10,11)6-8/h7H,2-6H2,1H3 |

InChI Key |

KCZJDTIXPAWDOK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CN(CCO1)S(=O)(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Chloromethyl)sulfonyl)-2-ethylmorpholine typically involves the reaction of 2-ethylmorpholine with chloromethyl sulfone. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{2-Ethylmorpholine} + \text{Chloromethyl Sulfone} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.

Chemical Reactions Analysis

Types of Reactions

4-((Chloromethyl)sulfonyl)-2-ethylmorpholine can undergo various types of chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The chloromethyl group can be reduced to form corresponding methyl derivatives.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form a variety of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Methyl derivatives.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-((Chloromethyl)sulfonyl)-2-ethylmorpholine has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Chloromethyl)sulfonyl)-2-ethylmorpholine involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

Aryl-Sulfonyl Morpholines

4-[(4-Methoxyphenyl)sulfonyl]morpholine ():

- Structure : A methoxyphenyl group replaces the chloromethyl sulfonyl.

- Properties : Melting point = 109–110°C (CH₂Cl₂); synthesized via Grignard reagent coupling (0.51 M in THF).

- Comparison : The aromatic methoxy group enhances thermal stability compared to the aliphatic chloromethyl group in the target compound. The electron-donating methoxy substituent may reduce electrophilicity, limiting reactivity in nucleophilic substitutions .

- 4-(Thiophen-2-ylsulfonyl)morpholine (): Structure: Thiophene ring attached to the sulfonyl group. Properties: Melting point = 82–83°C (CH₂Cl₂); synthesized using 2-thienylmagnesium bromide. The sulfur atom may participate in coordination chemistry, differing from the chloromethyl group’s halogen-based reactivity .

Alkyl-Sulfonyl Morpholines

- 4-[(2-Aminoethyl)sulfonyl]-morpholine (): Structure: Aminoethyl group replaces chloromethyl. Properties: Enhanced solubility due to the basic amine; molecular formula = C₆H₁₅ClN₂O₃S. Comparison: The amino group enables hydrogen bonding, improving bioavailability for pharmaceutical applications. Unlike the chloromethyl group, it may participate in acid-base reactions or serve as a linker in prodrug designs .

- 4-(2-Chloroethyl)morpholine Hydrochloride (): Structure: Chloroethyl group instead of chloromethyl. Properties: Hydrochloride salt form; molecular formula = C₆H₁₃Cl₂NO.

Substituent Variations on the Morpholine Ring

- 2-Ethyl vs. Unsubstituted morpholine derivatives (e.g., 4-[(4-methoxyphenyl)sulfonyl]morpholine) lack this steric bulk, possibly enhancing crystallinity .

Physical and Spectroscopic Properties

Biological Activity

4-((Chloromethyl)sulfonyl)-2-ethylmorpholine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic applications and mechanisms of action.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cell lines, indicating potential applications in cancer therapy.

Antimicrobial Activity

A study focused on the synthesis and evaluation of sulfonamide derivatives, including compounds structurally similar to this compound, demonstrated significant antimicrobial activity against various pathogens. The activity was measured using Minimum Inhibitory Concentration (MIC) assays.

| Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| Control (Standard antibiotic) | 8 | 4 |

Cytotoxicity Studies

Cytotoxicity was assessed using the MTT assay on human cancer cell lines. The results indicated that the compound has a dose-dependent cytotoxic effect.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

Case Studies

One notable case study involved the evaluation of a series of morpholine derivatives, including our compound of interest. The study aimed to explore structure-activity relationships (SAR) to identify key functional groups responsible for enhanced biological activity. The results highlighted that modifications at the chloromethyl position significantly influenced both antimicrobial and cytotoxic properties.

Discussion

The biological activity of this compound appears promising, particularly in its potential as an antimicrobial agent and its cytotoxic effects on cancer cells. The sulfonyl group is critical for its interaction with biological targets, possibly through inhibition of key enzymes or disruption of cellular processes.

Future Directions

Further research is needed to elucidate the precise mechanisms underlying the biological activities observed. In vivo studies and clinical trials will be essential to fully assess the therapeutic potential and safety profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.